Azaperone-d4
Overview
Description
Azaperone-d4 is a deuterium-labeled version of Azaperone . It is a pyridinylpiperazine and butyrophenone neuroleptic agent with antiemetic effects . It is predominantly used as a tranquilizer in veterinary medicine . It acts as a dopamine antagonist and also has some antihistaminic and anticholinergic properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, a related study on Azaperone and Azaperol mentioned a CO2 effervescence–assisted emulsification microextraction method . The substances were extracted from swine adipose samples using 1% (v/v) ammoniated acetonitrile at 55 °C .Molecular Structure Analysis
This compound has a molecular formula of C19H18D4FN3O . Its average mass is 331.421 Da and its monoisotopic mass is 331.199799 Da .Physical and Chemical Properties Analysis
This compound has a molecular weight of 331.42 . Its molecular formula is C19H18D4FN3O .Scientific Research Applications
Synthesis and Electrochemical Behavior : Azaperone is synthesized using a phase-transfer catalyst and has shown an irreversible electro-oxidation process in electrochemical studies (Taghizadeh et al., 2021).
Pharmacology in Ponies : Intramuscular administration of azaperone in ponies provides sedative effects, influences cardiovascular responses, and has alpha-adrenoceptor blocking effects (Serrano & Lees, 1976).
Behavioral Effects in Rats : Azaperone modifies dominant-subordinate relationships in rats, demonstrating a normalizing effect on social interactions through inhibition of aggressive responsiveness (Desmedt, Bruggen, & Niemegeers, 2004).
Cardiovascular Effects in Pigs : It exerts an alpha-adrenergic blocking action and affects pre-adrenoreceptor activation of heart rate in stress-sensitive pigs (Gregory & Wilkins, 1986).
Residue Analysis in Slaughter Pigs : Investigations into azaperone residues in slaughter pigs suggest its use in reducing mortality and loss of meat quality during transportation (Rauws & Olling, 1978).
Social Behavior in Pigs : Azaperone affects the social behavior of pigs, particularly during mixing of unfamiliar individuals, influencing aggression and productivity (Tan & Shackleton, 1990).
Metabolism and Activity : A metabolite of azaperone, azaperol, shows neuroleptic activity and is more polar than azaperone (Rauws et al., 1976).
Reproductive Performance in Sows : Azaperone treatment at weaning affects reproductive performance in sows, influencing estrus and litter size, with variations observed across seasons and parity (Schwarz et al., 2017).
Cardiovascular Redistribution in Pigs : It influences cardiovascular redistribution in pigs, favoring arteriovenous anastomoses (van Woerkens et al., 1990).
Behavior in Boars : Azaperone reduces the intensity of fighting in adult boars in confined spaces (Pascoe, 1986).
Behavior in Sheep : It significantly reduces emotional behavior in sheep, suggesting its potential use in stress management (Hughes, Syme, & Syme, 1977).
Detection in Swine Liver : A method for confirming azaperone and azaperol in swine liver using gas chromatography/mass spectrometry has been developed (Adam, 1999).
Use in Rhinoceroses : Its use in combination with etorphine for immobilizing white rhinoceroses has been studied, with observations on muscle tremors (Nasr et al., 2021).
Stress Control in Roe Deer : Haloperidol and azaperone have been used to control stress in captured roe deer, affecting physiological and haematological parameters (Mentaberre et al., 2010).
Immobilization of Caribou : A combination of butorphanol-azaperone-medetomidine has been used for immobilizing captive caribou with excellent results (Hansen & Beckmen, 2018).
Mutagenicity Studies : Azaperone and its metabolites have been classified as weakly mutagenic substances in the Ames assay (Scheutwinkel-Reich et al., 1982).
Mechanism of Action
Target of Action
Azaperone-d4, a deuterium-labeled analog of Azaperone , primarily targets dopamine receptors . Dopamine receptors play a crucial role in the nervous system, regulating a variety of functions such as motor control, cognition, and reward .
Mode of Action
This compound acts as a dopamine antagonist . By binding to dopamine receptors, it inhibits the action of dopamine, a neurotransmitter that plays a significant role in behavior and cognition, voluntary movement, motivation, punishment and reward, inhibition of prolactin production, sleep, mood, attention, working memory, and learning . This compound also has some antihistaminic and anticholinergic properties .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the dopaminergic pathway . By antagonizing dopamine receptors, this compound can alter the signaling in this pathway, leading to changes in various physiological functions controlled by dopamine .
Pharmacokinetics
It’s known that deuterium substitution in drug molecules can potentially affect their pharmacokinetic and metabolic profiles . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
This compound, like Azaperone, has neuroleptic, sedative, and antiemetic effects . It is predominantly used as a tranquilizer in veterinary medicine, mainly for pigs and elephants . It has also been shown to have anti-tumor properties and can inhibit the growth of cancer cells by inducing apoptosis .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Azaperone-d4, like its parent compound Azaperone, acts as a dopamine antagonist but also has some antihistaminic and anticholinergic properties . It interacts with enzymes, proteins, and other biomolecules in the body, particularly those involved in the dopamine signaling pathway .
Cellular Effects
This compound influences cell function by modulating the activity of dopamine receptors, which play a crucial role in cell signaling pathways, gene expression, and cellular metabolism . By acting as a dopamine antagonist, this compound can alter the normal functioning of these pathways and processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to dopamine receptors, thereby inhibiting the action of dopamine . This binding interaction can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, a study found that Azaperone and its metabolite azaperol were extracted from swine adipose samples using a CO2 effervescence–assisted emulsification microextraction method . The study showed good linearity within the studied range, and the limits of detection for the method ranged from 5 to 10.0 ng kg−1 .
Metabolic Pathways
This compound is involved in the dopamine metabolic pathway, where it interacts with dopamine receptors
Transport and Distribution
This compound, like Azaperone, is rapidly absorbed and distributed to tissues
Properties
IUPAC Name |
4-(4-pyridin-2-ylpiperazin-1-yl)-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O/c20-17-8-6-16(7-9-17)18(24)4-3-11-22-12-14-23(15-13-22)19-5-1-2-10-21-19/h1-2,5-10H,3-4,11-15H2/i6D,7D,8D,9D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKDAFGWCDAMPY-YKVCKAMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(=O)C2=CC=C(C=C2)F)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)CCCN2CCN(CC2)C3=CC=CC=N3)[2H])[2H])F)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746819 | |
Record name | 1-[4-Fluoro(~2~H_4_)phenyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1173021-72-1 | |
Record name | 1-[4-Fluoro(~2~H_4_)phenyl]-4-[4-(pyridin-2-yl)piperazin-1-yl]butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1173021-72-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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